Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
CAS No.: 88138-52-7
Cat. No.: VC2244252
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.
![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- - 88138-52-7](/images/structure/VC2244252.png)
Specification
CAS No. | 88138-52-7 |
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Molecular Formula | C12H16BrNO3 |
Molecular Weight | 302.16 g/mol |
IUPAC Name | 1-(6-bromohexoxy)-4-nitrobenzene |
Standard InChI | InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
Standard InChI Key | HWAIAEBLYDVAIW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr |
Introduction
Chemical Identity and Fundamental Properties
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, also known by its IUPAC name 1-(6-bromohexoxy)-4-nitrobenzene, is an organic compound with significant research interest . It belongs to the broader class of substituted nitrobenzenes, featuring both nitro and bromohexyloxy functional groups attached to a benzene ring. The compound is identified by its unique CAS registry number 88138-52-7, which serves as its definitive identifier in chemical databases worldwide .
The molecular formula of this compound is C12H16BrNO3, corresponding to a molecular weight of 302.16 g/mol . The structure comprises a benzene core with a nitro group (-NO2) at one position and a 6-bromohexyloxy chain (-OCH2CH2CH2CH2CH2CH2Br) at another position, typically arranged in a para relationship on the aromatic ring. This structural arrangement contributes to the compound's distinctive physical and chemical behavior in various reaction environments.
Structural Identifiers and Nomenclature
The compound can be identified through several standardized chemical notation systems that provide unambiguous structural information:
Identifier Type | Value |
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IUPAC Name | 1-(6-bromohexoxy)-4-nitrobenzene |
CAS Number | 88138-52-7 |
Molecular Formula | C12H16BrNO3 |
Molecular Weight | 302.16 g/mol |
Standard InChI | InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
Standard InChIKey | HWAIAEBLYDVAIW-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=CC=C1N+[O-])OCCCCCCBr |
These standardized identifiers facilitate precise chemical communication and database searching across the scientific literature.
Synthesis and Preparation Methods
The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- typically follows established procedures in organic chemistry, with several viable synthetic routes documented in the literature.
Common Synthetic Pathway
The most prevalent synthetic approach involves the alkylation of 4-nitrophenol with 6-bromohexyl bromide or a similar alkylating agent in the presence of an appropriate base. This Williamson ether synthesis reaction establishes the critical ether linkage between the aromatic ring and the bromohexyl chain. The general reaction proceeds as follows:
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Activation of 4-nitrophenol through deprotonation with a suitable base
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Nucleophilic substitution reaction with 6-bromohexyl bromide
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Formation of the ether linkage with elimination of the bromide leaving group
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Isolation and purification of the target compound
While specific reaction conditions may vary across different synthetic protocols, this general approach represents the standard methodology for preparing the target compound.
Analogous Synthetic Methods
Insight into potential synthetic routes can also be gained by examining the preparation of structurally similar compounds. For instance, the synthesis of related compounds like 4-((6-bromohexyl)oxy)benzaldehyde involves reacting 2,4-dihydroxybenzaldehyde with 1,6-dibromohexane in the presence of anhydrous potassium bicarbonate . This reaction typically proceeds with heating and circulation for approximately 170 hours, followed by filtration, solvent removal via reduced pressure distillation, and purification using silica gel column chromatography with dichloromethane and petroleum ether as eluent mixture . Similar approaches could be adapted for the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, with appropriate modifications to account for the differences in reactivity between hydroxybenzaldehyde and nitrophenol starting materials.
Chemical Reactivity Profile
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- exhibits reactivity patterns characteristic of both nitrobenzene derivatives and alkyl halides, making it a versatile building block in organic synthesis.
Nitroaromatic Reactivity
The nitro group on the aromatic ring significantly influences the compound's chemical behavior:
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It serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions
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The nitro group can undergo reduction to form an amino group, potentially yielding valuable aniline derivatives
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It influences the acidity of adjacent protons, particularly in the aromatic ring
These characteristics make the compound valuable in synthesizing more complex structures requiring specific electronic arrangements.
Alkyl Halide Functionality
The terminal bromine atom on the hexyl chain provides another reactive site that can participate in various transformations:
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Nucleophilic substitution reactions (SN2) with various nucleophiles (amines, alkoxides, thiols)
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Elimination reactions under appropriate conditions
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Metal-catalyzed cross-coupling reactions to form carbon-carbon bonds
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Conversion to Grignard reagents for further synthetic elaboration
The presence of this reactive bromine atom makes the compound particularly valuable as a bifunctional building block in organic synthesis, allowing for sequential or selective functionalization strategies.
Hazard Category | Classification | Pictogram |
---|---|---|
Skin Irritation | Category 2 | Warning |
Eye Irritation | Category 2A | Warning |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) | Warning |
These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation when inhaled .
Comparative Analysis with Structurally Related Compounds
Comparing Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs Comparison
The following table presents a comparative analysis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- with structurally similar compounds:
Compound | Molecular Formula | Key Structural Difference | Potential Impact on Properties |
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Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- | C12H16BrClO | Contains chlorine instead of nitro group | Less electron-withdrawing effect, different biological activity profile, altered solubility characteristics |
4-[(6-Bromohexyl)oxy]benzonitrile | C13H16BrNO | Contains nitrile (-CN) instead of nitro group | Different electronic properties, potential for different coordination chemistry, altered hydrogen bonding capabilities |
Benzene, 1-(hexoxy)-4-nitro | C12H17NO3 | Lacks bromine on terminal carbon | Reduced reactivity for further functionalization, different lipophilicity profile |
This comparative analysis highlights how subtle structural modifications can significantly influence the physical properties, chemical reactivity, and potential applications of these compounds .
Industrial and Research Applications
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- finds applications across various research and industrial domains, primarily due to its bifunctional nature and potential for further derivatization.
Research Applications
In research settings, this compound serves several valuable purposes:
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As a synthetic intermediate in the preparation of more complex structures
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As a building block for the synthesis of pharmaceutical candidates
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In studies investigating structure-activity relationships of nitroaromatic compounds
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As a precursor for materials with specialized optical or electronic properties
The compound's dual functionality (nitro group and terminal bromine) makes it particularly useful in multi-step synthetic sequences requiring orthogonal reactivity.
Supplier | Location | Product Identification |
---|---|---|
ATK Chemical Company Limited | China | Listed in product catalog |
Nanjing Bic Biotechnology Co., Ltd. | China | Listed in product catalog |
Matrix Scientific | United States | Listed in product catalog |
AK Scientific, Inc. | United States | Catalog #4840CU |
Wuhan Kaymke Chemical Co., Ltd. | China | Listed in product catalog |
This widespread availability from reputable suppliers ensures researchers can access high-quality material for their investigative needs .
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